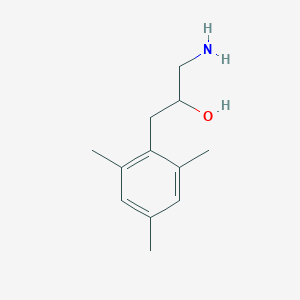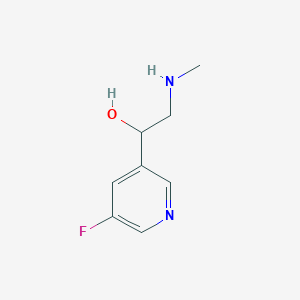
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is an organic compound with the molecular formula C7H10FN2O. This compound is characterized by the presence of a fluoropyridine ring and a methylaminoethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine.
Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with a hydroxyl group using a nucleophilic substitution reaction.
Reductive Amination: The resulting 5-fluoropyridin-3-yl ethanol undergoes reductive amination with methylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Formation of 1-(5-fluoropyridin-3-yl)-2-(methylamino)ethanone.
Reduction: Formation of 1-(5-fluoropyridin-3-yl)-2-(methylamino)ethane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyridin-3-yl)ethanol: Similar structure but lacks the methylamino group.
1-(5-Fluoropyridin-3-yl)-2-aminoethanol: Similar structure but lacks the methyl group on the amino moiety.
Uniqueness
1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the fluoropyridine ring and the methylaminoethanol moiety. This combination imparts specific chemical properties that make it valuable in various research applications.
Properties
Molecular Formula |
C8H11FN2O |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H11FN2O/c1-10-5-8(12)6-2-7(9)4-11-3-6/h2-4,8,10,12H,5H2,1H3 |
InChI Key |
VSYRHVUDPHMBHX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=CN=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


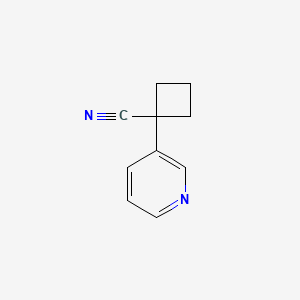
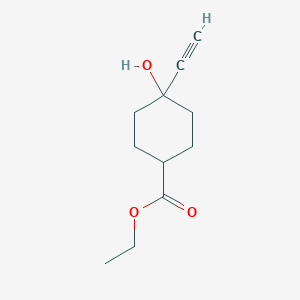

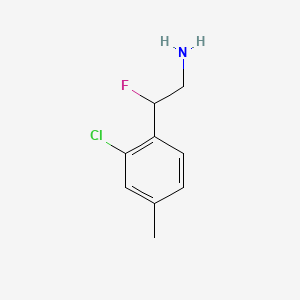

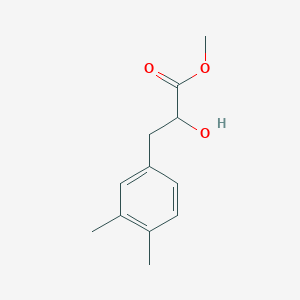

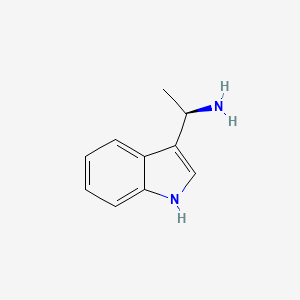
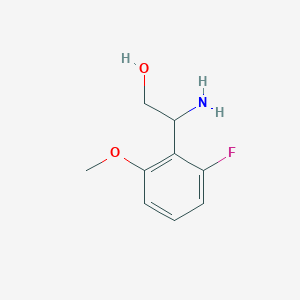
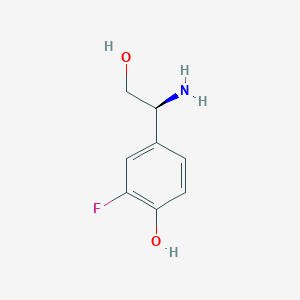
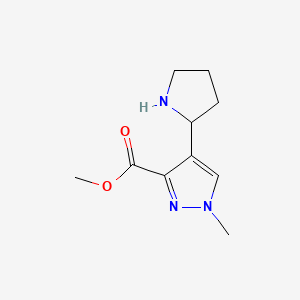

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)
